

CAS number for 2-Hydroxy-3',4',5'-trifluoroacetophenone intermediate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2-Hydroxy-3',4',5'-trifluoroacetophenone*

Cat. No.: *B13719951*

[Get Quote](#)

Technical Monograph: 2-Hydroxy-3',4',5'-trifluoroacetophenone Identification, Synthesis, and Pharmaceutical Applications

Chemical Identity & Nomenclature

2-Hydroxy-3',4',5'-trifluoroacetophenone is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds (e.g., imidazoles, thiazoles) and kinase inhibitors. Due to its status as a specialized research intermediate, it is often indexed by its MDL number rather than a widely publicized CAS number in general catalogs.

Core Identifiers

Parameter	Detail
Common Name	2-Hydroxy-3',4',5'-trifluoroacetophenone
IUPAC Name	2-hydroxy-1-(3,4,5-trifluorophenyl)ethanone
CAS Number	Not Widely Assigned (See Note 1)
MDL Number	MFCD31567234
Parent CAS	220141-73-1 (Refers to the non-hydroxylated parent: 3',4',5'-Trifluoroacetophenone)
Molecular Formula	C H F O
Molecular Weight	190.12 g/mol
SMILES	<chem>O=C(CO)C1=CC(F)=C(F)C(F)=C1</chem>
Structural Class	-Hydroxy Ketone (Phenacyl Alcohol)

“

Note 1: While the specific CAS for the

-hydroxy derivative is not listed in standard public registries (PubChem/Common Chemistry), the compound is definitively identified in chemical supply chains by MDL MFCD31567234. Researchers should reference the parent ketone (CAS 220141-73-1) or the precursor acid (CAS 121602-93-5) for regulatory filing purposes.

Synthesis & Manufacturing Protocols

The synthesis of **2-Hydroxy-3',4',5'-trifluoroacetophenone** requires a precise, multi-step protocol starting from 3,4,5-trifluorobenzoic acid. The following workflow ensures high regioselectivity and minimizes defluorination side reactions.

2.1. Retrosynthetic Analysis

The target molecule is constructed via the functionalization of the acetyl side chain of the parent acetophenone.

- Step 1: Construction of the acetophenone core (Friedel-Crafts or Grignard).
- Step 2:
 - Halogenation (Activation).
- Step 3: Hydrolysis (Substitution).

2.2. Step-by-Step Synthesis Protocol

Phase 1: Synthesis of Parent Ketone (3',4',5'-Trifluoroacetophenone)

- Precursor: 3,4,5-Trifluorobenzoic acid (CAS 121602-93-5).^{[1][2]}
- Reagents: Thionyl chloride (), Diethyl malonate, , Acid hydrolysis.
- Mechanism:
 - Convert acid to acid chloride using .
 - Acylate diethyl ethoxymagnesiummalonate (Bowman-Cason variation).
 - Decarboxylate under acidic conditions to yield 3',4',5'-trifluoroacetophenone (CAS 220141-73-1).

Phase 2:

-Bromination

- Reagents: Bromine () or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid.
- Protocol:
 - Dissolve 3',4',5'-trifluoroacetophenone in glacial acetic acid.
 - Add dropwise at 0°C to prevent poly-bromination.
 - Critical Control Point: Monitor via TLC/HPLC to ensure mono-bromination. Over-bromination leads to the -dibromo impurity.
 - Isolate 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone.

Phase 3: Hydrolysis to

-Hydroxy Ketone

- Reagents: Sodium Formate, Ethanol/Water, Reflux.
- Protocol:
 - Suspend the -bromo intermediate in 80% Ethanol.
 - Add 2.5 equivalents of Sodium Formate.
 - Reflux for 4–6 hours. (Formate displaces bromide to form the formate ester, which hydrolyzes in situ).

- o Purification: Evaporate solvent, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.

2.3. Synthesis Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Synthetic route from commercially available 3,4,5-trifluorobenzoic acid to the target -hydroxy ketone.[3]

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for drug development, the following self-validating analytical criteria must be met.

Test	Method	Acceptance Criteria	Rationale
Assay	HPLC (C18 Column, ACN/Water)		High purity required to prevent side-reactions in heterocycle formation.
Identification	H-NMR (DMSO-)	4.8 ppm (d,) , 5.2 ppm (t,)	Confirms the -hydroxy motif ().
Impurity A	HPLC/GC	(Parent Ketone)	Incomplete bromination/hydrolysis carryover.
Impurity B	HPLC/GC	(Vinyl Ketone)	Elimination product from the bromo-intermediate.

Pharmaceutical Applications

This intermediate functions as a "linchpin" scaffold, allowing the introduction of the lipophilic, metabolically stable 3,4,5-trifluorophenyl moiety into drug candidates.

4.1. Heterocycle Formation

The

-hydroxy ketone motif is a direct precursor to several bioactive heterocycles:

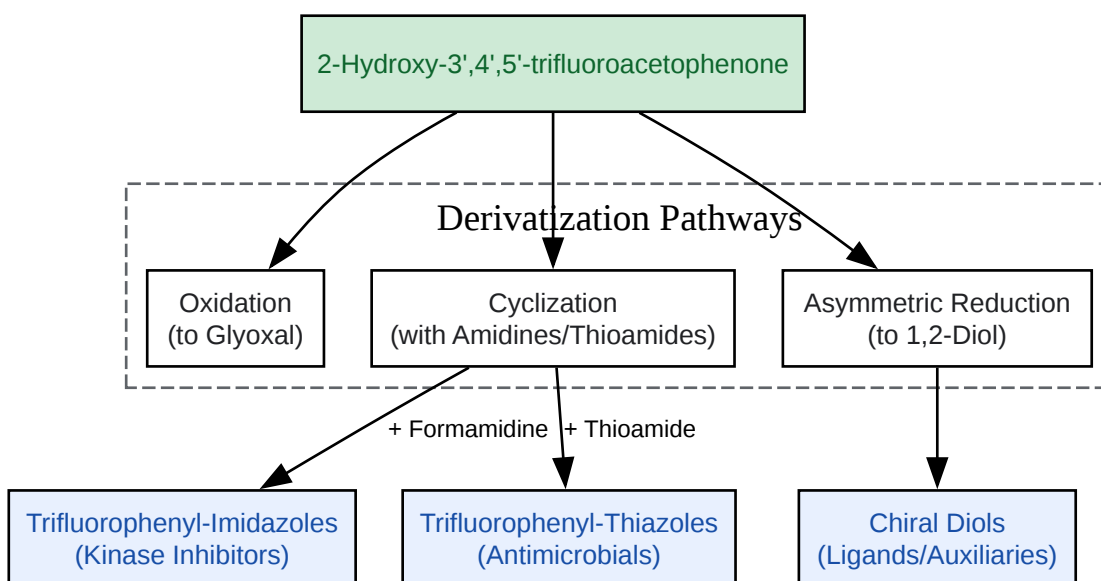
- Imidazoles: Condensation with formamidine (Marckwald synthesis type).
- Oxazoles: Cyclization with nitriles under acid catalysis.
- Quinoxalines: Reaction with 1,2-diamines.

4.2. Drug Development Context

The 3,4,5-trifluorophenyl group acts as a bioisostere for other halogenated phenyls but offers unique properties:

- Metabolic Stability: The fluorine atoms block P450 oxidative metabolism at the 3, 4, and 5 positions.
- Lipophilicity: Increases
, enhancing membrane permeability.
- Electronic Effects: The strong electron-withdrawing nature modulates the pKa of neighboring amines or heterocycles, influencing binding affinity.

4.3. Application Workflow



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis pathways utilizing the

-hydroxy ketone scaffold.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).

- Specific Risk: As an

-functionalized ketone, it may exhibit lachrymatory properties (though less than the bromo-precursor).

- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the

-hydroxy group to the keto-aldehyde.

References

- ChemicalBook.3',4',5'-Trifluoroacetophenone (CAS 220141-73-1) Product Entry. Retrieved from .
- BLD Pharm.2-Hydroxy-1-(3,4,5-trifluorophenyl)ethan-1-one (MDL MFCD31567234). Retrieved from .

- Sigma-Aldrich.3,4,5-Trifluorobenzoic acid (CAS 121602-93-5) Product Sheet.[4] Retrieved from .[4]
- PubChem.Compound Summary: 3',4',5'-Trifluoroacetophenone.[5][3][6] Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,4,5-Trifluorobenzoic acid, CasNo.121602-93-5 Henan Wentao Chemical Product Co., Ltd. China (Mainland) [wentao.lookchem.com]
- 2. ossila.com [ossila.com]
- 3. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C₈H₂Cl₃F₃O | CID 58077594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trifluorobenzoic acid 98 121602-93-5 [sigmaaldrich.com]
- 5. 3',4',5'-TRIFLUOROACETOPHENONE price,buy 3',4',5'-TRIFLUOROACETOPHENONE - chemicalbook [chemicalbook.com]
- 6. 3',4',5'-TRIFLUOROACETOPHENONE [worldyachem.com]
- To cite this document: BenchChem. [CAS number for 2-Hydroxy-3',4',5'-trifluoroacetophenone intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13719951/docs#cas-number-for-2-hydroxy-3-4-5-trifluoroacetophenone-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)